REACTION_CXSMILES
|
CN(C=O)C.F[C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][C:8]=1[C:15]([F:18])([F:17])[F:16].C(=O)([O-])[O-].[K+].[K+].[NH:25]1[CH:29]=[CH:28][N:27]=[CH:26]1>C(OCC)(=O)C.O>[N:25]1([C:7]2[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][C:8]=2[C:15]([F:18])([F:17])[F:16])[CH:29]=[CH:28][N:27]=[CH:26]1 |f:2.3.4|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=O)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
414 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
136 mg
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the reaction solution was agitated at 80° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer was partitioned
|
Type
|
WASH
|
Details
|
After the obtained organic layer was washed with a saturated saline solution, it
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (elution solvent: hexane:ethyl acetate 3:1→ethyl acetate)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C1=C(C=C(C=O)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.7 mg | |
YIELD: CALCULATEDPERCENTYIELD | 2.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |